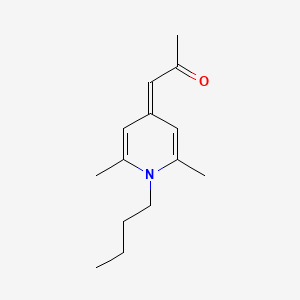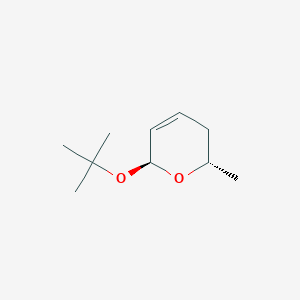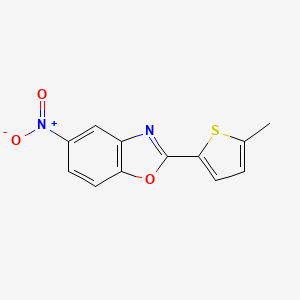
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride is a synthetic organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a 2-chloroprop-1-en-1-yl group and an ethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-chloroprop-1-en-1-yl chloride with 3-ethyl-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-ethyl-1,3-benzothiazole+2-chloroprop-1-en-1-yl chloride→2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Azides, cyanides, and other substituted derivatives.
Applications De Recherche Scientifique
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloroprop-1-en-1-yl)-3-methyl-1,3-benzothiazol-3-ium chloride
- 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium bromide
- 2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide
Uniqueness
2-(2-Chloroprop-1-en-1-yl)-3-ethyl-1,3-benzothiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
41426-03-3 |
|---|---|
Formule moléculaire |
C12H13Cl2NS |
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
2-(2-chloroprop-1-enyl)-3-ethyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C12H13ClNS.ClH/c1-3-14-10-6-4-5-7-11(10)15-12(14)8-9(2)13;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RBDZTYJFIHAYLE-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


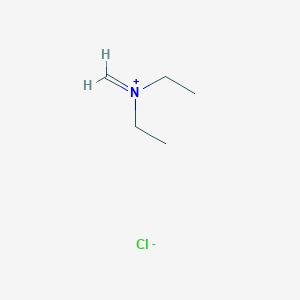


![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

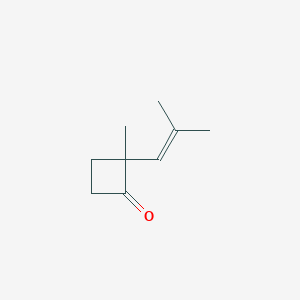
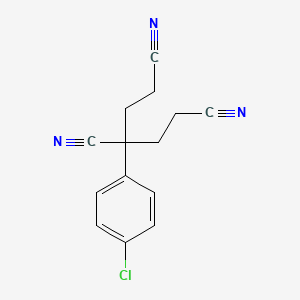
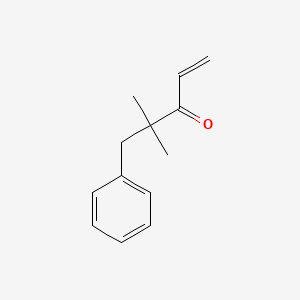

![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
